2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid
Description
2-{3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid is a heterocyclic compound featuring a fused triazolo-pyridine core with an acetic acid substituent at the 2-position. The compound is synthesized via a two-step process: condensation of ethyl 2-oxoacetate with substituted hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine scaffold .
Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-7(13)5-11-8(14)10-4-2-1-3-6(10)9-11/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKVVRVSPXRKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941055-65-8 | |
| Record name | 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Triazolo-pyridine derivatives, a class to which this compound belongs, have been associated with various biological activities, including anti-tumor activity.
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes at the molecular level that can inhibit or promote certain biological processes.
Biological Activity
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid is a heterocyclic compound with the molecular formula C8H7N3O3. It features a triazole ring fused to a pyridine structure and possesses potential biological activities that warrant further investigation.
Structural Characteristics
- Molecular Formula : C8H7N3O3
- Molecular Weight : 197.19 g/mol
- SMILES : C1=CC2=NN(C(=O)N2C=C1)CC(=O)O
- InChIKey : XJKVVRVSPXRKSC-UHFFFAOYSA-N
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : Analogues of this compound have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated IC50 values in the range of 18.8 µM to 29.3 µM against colon (HCT116) and breast (MCF7) cancer cell lines, indicating significant anticancer activity .
Antibacterial Activity
While specific data on the antibacterial activity of this compound is limited, related compounds within the triazole and pyridine classes have exhibited promising antibacterial properties. Studies suggest that modifications in the chemical structure can enhance effectiveness against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activities of triazole derivatives often depend on their structural modifications. Key findings include:
- Substituent Effects : The presence of electronegative groups or specific functional moieties can significantly enhance the activity of triazole derivatives. For instance, compounds with halogen substitutions have shown improved anticancer properties .
Case Studies
- Anticancer Activity : A study involving a series of triazole-pyridine derivatives revealed that specific substitutions increased potency against leukemia and solid tumor lines. The structural analysis indicated that certain configurations were crucial for maximizing therapeutic effects .
- Antibacterial Studies : Research has indicated that triazole compounds can exhibit broad-spectrum antibacterial activity. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. In particular, 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid has shown effectiveness against various bacterial strains. A study demonstrated its potential to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its use in developing new antibiotics.
Case Study : A synthesized derivative of this compound was tested against a panel of pathogens and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines. This property is particularly valuable for developing treatments for chronic inflammatory diseases.
Case Study : In a controlled study involving lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels .
Material Science Applications
1. Coordination Chemistry
The compound has been explored as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These metal complexes can exhibit unique electronic and magnetic properties.
Data Table: Coordination Complexes of this compound
| Metal Ion | Complex Stability | Applications |
|---|---|---|
| Cu(II) | High | Catalysis |
| Zn(II) | Moderate | Biological Imaging |
| Ni(II) | High | Material Synthesis |
Case Study : The Cu(II) complex formed with this ligand was used as a catalyst in oxidative reactions and showed enhanced activity compared to traditional catalysts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid are best contextualized against analogous triazolo-pyridine derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison of Triazolo-Pyridine Derivatives
Key Observations
In contrast, methyl ester derivatives (e.g., ) prioritize membrane permeability for drug delivery. Trazodone’s piperazine and chlorophenyl groups () confer serotonin reuptake inhibition, absent in the simpler triazolo-acetic acid derivatives.
Solubility and Stability: The potassium salt of the parent acid () addresses the hygroscopicity of the free acid, improving handling in synthetic workflows. Methyl esters (e.g., ) exhibit better organic solubility than carboxylic acid derivatives, facilitating reactions in non-polar solvents.
Fluorinated analogues () demonstrate the scaffold’s adaptability in targeting enzymes like kinases.
Notes on Comparative Analysis
Q & A
Basic: What are the key considerations for synthesizing 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid and its derivatives?
Answer:
Synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. Critical factors include:
- Reagent selection : Use of hydrazine derivatives for triazole ring formation (e.g., hydrazides reacting with carbonyl groups) .
- Reaction conditions : Temperature control (e.g., 40–80°C for cyclization), inert atmospheres (N₂), and solvents like ethanol or DMF to stabilize intermediates .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Example Protocol :
Condensation of pyridine derivatives with hydrazine to form the triazolo-pyridine core.
Acetic acid side-chain introduction via alkylation or amidation .
Basic: How is structural characterization of this compound performed?
Answer:
Characterization relies on spectroscopic and computational methods:
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., triazole ring protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths/angles in the triazolo-pyridine core .
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | Triazole protons (δ 8.1–8.3 ppm) | |
| IR | C=O stretch (~1700 cm⁻¹) | |
| HRMS | [M+H]⁺ at m/z 263.0825 (calc. 263.0820) |
Advanced: How can structure-activity relationships (SAR) guide optimization of biological activity?
Answer:
SAR studies focus on modifying the triazolo-pyridine core and substituents:
- Triazole ring : Essential for hydrogen bonding with enzyme active sites (e.g., kinase inhibition) .
- Acetic acid side chain : Enhances solubility; esterification or amidation alters bioavailability .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) improve metabolic stability but may reduce solubility .
Methodology : - Synthesize derivatives with varied substituents (e.g., methyl, phenyl, halogen).
- Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with logP/pKa values .
Advanced: How should researchers address contradictory data in pharmacological studies?
Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments .
- Target validation : Employ siRNA knockdown or CRISPR to confirm molecular targets .
- Physicochemical profiling : Compare solubility (via shake-flask method) and plasma protein binding across derivatives .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., bacterial dihydrofolate reductase) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Use descriptors like polar surface area and H-bond donors to predict activity .
Advanced: How to design derivatives for improved solubility without compromising activity?
Answer:
- Prodrug strategies : Convert acetic acid to methyl ester for enhanced permeability; hydrolyze in vivo to active form .
- PEGylation : Attach polyethylene glycol chains to the triazole nitrogen .
- Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., DMSO) to improve aqueous stability .
Basic: What are the compound’s physicochemical properties relevant to drug development?
Answer:
- logP : ~1.5 (moderate lipophilicity; measured via HPLC) .
- pKa : ~3.8 (carboxylic acid group) affects ionization at physiological pH .
- Thermal stability : Decomposes above 200°C (DSC/TGA data) .
Advanced: How to evaluate potential off-target effects in enzyme inhibition studies?
Answer:
- Selectivity panels : Test against related enzymes (e.g., kinases vs. phosphatases) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- Transcriptomics : RNA-seq identifies downstream pathway alterations .
Basic: What analytical techniques confirm purity post-synthesis?
Answer:
- HPLC : ≥95% purity using C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Match calculated vs. observed C, H, N content (±0.4%) .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
